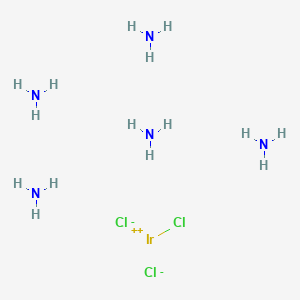![molecular formula C28H32NOP B12504617 4-Tert-butyl-2-{2-[2-(diphenylphosphanyl)phenyl]propan-2-yl}-4,5-dihydro-1,3-oxazole](/img/structure/B12504617.png)
4-Tert-butyl-2-{2-[2-(diphenylphosphanyl)phenyl]propan-2-yl}-4,5-dihydro-1,3-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-Tert-butyl-2-{2-[2-(diphénylphosphanyl)phényl]propan-2-yl}-4,5-dihydro-1,3-oxazole est un composé organique complexe connu pour sa structure et ses propriétés uniques. Il s’agit d’un ligand phosphinooxazoline, ce qui signifie qu’il contient à la fois des atomes de phosphore et d’azote dans sa structure. Ce composé est particulièrement utile dans divers procédés catalytiques en raison de sa capacité à stabiliser les complexes de métaux de transition .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-Tert-butyl-2-{2-[2-(diphénylphosphanyl)phényl]propan-2-yl}-4,5-dihydro-1,3-oxazole implique généralement plusieurs étapes. Une méthode courante comprend la réaction de la tert-butylamine avec la diphénylphosphine et un précurseur d’oxazoline approprié dans des conditions contrôlées. La réaction est généralement effectuée dans une atmosphère inerte pour éviter l’oxydation et d’autres réactions secondaires .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques de ce composé ne soient pas largement documentées, l’approche générale consiste à mettre à l’échelle la synthèse en laboratoire. Cela comprend l’optimisation des conditions de réaction telles que la température, la pression et le choix du solvant pour garantir un rendement et une pureté élevés. L’utilisation de réacteurs à flux continu et de systèmes automatisés peut encore améliorer l’efficacité du processus de production .
Analyse Des Réactions Chimiques
Types de réactions
Le 4-Tert-butyl-2-{2-[2-(diphénylphosphanyl)phényl]propan-2-yl}-4,5-dihydro-1,3-oxazole subit diverses réactions chimiques, notamment :
Oxydation : L’atome de phosphore peut être oxydé pour former des oxydes de phosphine.
Réduction : Le composé peut être réduit dans des conditions spécifiques pour modifier ses groupes fonctionnels.
Substitution : Le ligand peut participer à des réactions de substitution, en particulier en présence de métaux de transition.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants tels que le peroxyde d’hydrogène pour l’oxydation, les agents réducteurs tels que l’hydrure de lithium et d’aluminium pour la réduction, et divers catalyseurs métalliques pour les réactions de substitution. Les réactions sont généralement effectuées à des températures contrôlées et dans des atmosphères inertes pour assurer la sélectivité et le rendement .
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des oxydes de phosphine, tandis que les réactions de substitution peuvent produire divers complexes métal-ligand .
Applications de la recherche scientifique
Le 4-Tert-butyl-2-{2-[2-(diphénylphosphanyl)phényl]propan-2-yl}-4,5-dihydro-1,3-oxazole présente plusieurs applications de recherche scientifique :
Applications De Recherche Scientifique
4-Tert-butyl-2-{2-[2-(diphenylphosphanyl)phenyl]propan-2-yl}-4,5-dihydro-1,3-oxazole has several scientific research applications:
Mécanisme D'action
Le mécanisme par lequel le 4-Tert-butyl-2-{2-[2-(diphénylphosphanyl)phényl]propan-2-yl}-4,5-dihydro-1,3-oxazole exerce ses effets implique sa capacité à se coordonner avec les métaux de transition. Les atomes de phosphore et d’azote du ligand peuvent donner une densité électronique au centre métallique, le stabilisant et facilitant divers processus catalytiques. Cette coordination peut activer le centre métallique, le rendant plus réactif envers les substrats .
Comparaison Avec Des Composés Similaires
Composés similaires
4,4’-Di-tert-butyl-2,2’-bipyridyl : Un autre ligand ayant des propriétés stériques similaires mais des caractéristiques électroniques différentes.
4,4’-Di-tert-butyl-2,2’-dipyridyl : Similaire en structure mais sans le groupe phosphine, ce qui affecte sa chimie de coordination.
(S)-4-tert-Butyl-2-{2-(diphénylphosphino)phényl}-2-oxazoline : Un stéréoisomère ayant des propriétés similaires mais une disposition spatiale différente.
Unicité
Ce qui distingue le 4-Tert-butyl-2-{2-[2-(diphénylphosphanyl)phényl]propan-2-yl}-4,5-dihydro-1,3-oxazole, c’est sa combinaison unique de propriétés stériques et électroniques. La présence à la fois d’atomes de phosphore et d’azote permet une coordination polyvalente avec divers métaux, ce qui le rend très efficace dans les applications catalytiques .
Propriétés
Formule moléculaire |
C28H32NOP |
|---|---|
Poids moléculaire |
429.5 g/mol |
Nom IUPAC |
[2-[2-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]phenyl]-diphenylphosphane |
InChI |
InChI=1S/C28H32NOP/c1-27(2,3)25-20-30-26(29-25)28(4,5)23-18-12-13-19-24(23)31(21-14-8-6-9-15-21)22-16-10-7-11-17-22/h6-19,25H,20H2,1-5H3 |
Clé InChI |
HBJSADZQXYZTTQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1COC(=N1)C(C)(C)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~2~-(2-chloro-6-fluorobenzyl)-N-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12504541.png)


![2-{1,3-Dioxobenzo[f]isoindol-2-yl}cyclohexane-1-carboxylic acid](/img/structure/B12504554.png)

![7-chloro-6-fluoro-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B12504568.png)
![4-Isopropyl-2-[1-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)cyclobutyl]-4,5-dihydro-1,3-oxazole](/img/structure/B12504586.png)
![(1r,3r,5R,7R)-N-(4-methylphenyl)tricyclo[3.3.1.1~3,7~]decan-2-amine](/img/structure/B12504593.png)
![2-(3,5-dimethylpiperidin-1-yl)-4-hydroxy-5-(2-methoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12504596.png)
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12504599.png)
![1-{N-[(4-chlorophenyl)sulfonyl]-N-(4-fluorobenzyl)glycyl}piperidine-4-carboxamide](/img/structure/B12504611.png)

![4-Phenyl-2-[1-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclopropyl]-4,5-dihydro-1,3-oxazole](/img/structure/B12504631.png)
![6-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B12504632.png)
